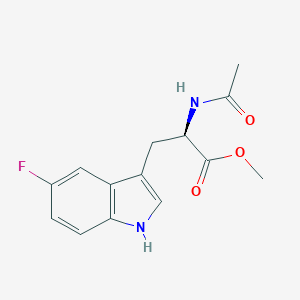

(R)-N-Acetyl-5-fluoro-trp-ome

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-N-Acetyl-5-fluoro-tryptophan methyl ester is a synthetic compound that belongs to the class of fluorinated tryptophan derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Acetyl-5-fluoro-tryptophan methyl ester typically involves the following steps:

Fluorination: The introduction of a fluorine atom at the 5-position of the tryptophan molecule. This can be achieved using electrophilic fluorinating agents such as Selectfluor.

Acetylation: The acetylation of the amino group of the fluorinated tryptophan to form N-acetyl-5-fluoro-tryptophan. This step usually involves the use of acetic anhydride in the presence of a base like pyridine.

Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester. This can be done using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of ®-N-Acetyl-5-fluoro-tryptophan methyl ester follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

®-N-Acetyl-5-fluoro-tryptophan methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Amines, thiols; reactions often require a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Oxidized derivatives such as N-acetyl-5-fluoro-tryptophan aldehyde.

Reduction: Reduced forms like N-acetyl-5-fluoro-tryptophan alcohol.

Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

®-N-Acetyl-5-fluoro-tryptophan methyl ester has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.

Biochemical Research: The compound serves as a probe for studying enzyme-substrate interactions and protein folding mechanisms.

Industrial Applications: It is utilized in the development of fluorinated materials with unique properties, such as enhanced stability and bioavailability.

Wirkmechanismus

The mechanism of action of ®-N-Acetyl-5-fluoro-tryptophan methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This leads to modulation of biochemical pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Acetyl-tryptophan methyl ester: Lacks the fluorine atom, resulting in different chemical and biological properties.

5-Fluoro-tryptophan: Similar fluorination but lacks the acetyl and ester groups, affecting its reactivity and applications.

N-Acetyl-5-fluoro-tryptophan: Similar structure but without the methyl ester group, influencing its solubility and bioavailability.

Uniqueness

®-N-Acetyl-5-fluoro-tryptophan methyl ester is unique due to the combination of fluorination, acetylation, and esterification. This structural configuration imparts distinct chemical reactivity, enhanced stability, and specific biological activity, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

(R)-N-Acetyl-5-fluoro-trp-ome, a derivative of tryptophan, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its molecular weight of 286.29 g/mol and a melting point ranging from 110°C to 115°C. Its structural formula includes an acetyl group and a fluorine atom at the 5-position of the indole ring, which enhances its biological activity compared to its non-fluorinated counterparts.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Receptors : The compound is known to interact with various receptors involved in neurotransmission, particularly serotonin receptors. This interaction may influence mood regulation and has implications in treating depression and anxiety disorders.

- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. It appears to modulate pathways associated with cell survival and death, possibly through the inhibition of key enzymes involved in tumor growth.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, likely through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB.

Biological Activity Overview

| Activity | Description |

|---|---|

| Antidepressant | Modulates serotonin receptor activity, potentially alleviating symptoms of depression. |

| Anticancer | Induces apoptosis in various cancer cell lines; affects tumor growth pathways. |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines; may reduce inflammation in various models. |

Case Studies

- Antidepressant Effects : A study involving animal models demonstrated that administration of this compound led to significant reductions in depressive-like behavior, correlating with increased serotonin levels in the brain .

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. This was evidenced by an increase in caspase activity and a decrease in Bcl-2 expression .

- Anti-inflammatory Mechanisms : Research indicated that this compound could downregulate NF-kB signaling pathways, leading to decreased production of inflammatory mediators such as TNF-alpha and IL-6 in macrophage cell lines .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests reasonable bioavailability due to its moderate molecular weight and stability at room temperature. Its absorption, distribution, metabolism, and excretion (ADME) characteristics are essential for understanding its therapeutic potential.

| Parameter | Value/Description |

|---|---|

| Molecular Weight | 286.29 g/mol |

| Melting Point | 110°C - 115°C |

| Bioavailability | Moderate; influenced by the acetyl group |

Eigenschaften

IUPAC Name |

methyl (2R)-2-acetamido-3-(5-fluoro-1H-indol-3-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-4-3-10(15)6-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYLOHPJSHEYDP-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.